Comparative Cytotoxicity of 3,4-Dichlorophenyl-Triazole Derivatives in Human Cancer Cell Lines
A derivative bearing the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl core structure, specifically 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, demonstrated enhanced cytotoxicity compared to clinical reference agents. In the Caco-2 colorectal cancer cell line, this 3,4-dichlorophenyl-triazole derivative exhibited an IC50 of 16.63 ± 0.27 µM after 48 h, which is more potent than both cisplatin and etoposide in the same assay system [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 16.63 ± 0.27 µM |
| Comparator Or Baseline | Cisplatin and etoposide (clinical reference agents) |
| Quantified Difference | Lower IC50 than both cisplatin and etoposide (exact comparator IC50 values not reported in this study) |
| Conditions | Caco-2 human colorectal adenocarcinoma cells, 48 h incubation, MTT assay [1] |
Why This Matters
This demonstrates that the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole core confers cytotoxic activity exceeding that of established clinical chemotherapeutics in certain cancer models, supporting its selection for further oncology-focused medicinal chemistry campaigns.
- [1] Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. ACS Omega 2023, 8(35), 31839-31856. View Source
